4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide
CAS No.:
Cat. No.: VC16306011
Molecular Formula: C27H22N2O4S2
Molecular Weight: 502.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H22N2O4S2 |
|---|---|
| Molecular Weight | 502.6 g/mol |
| IUPAC Name | N-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-phenylmethoxybenzamide |
| Standard InChI | InChI=1S/C27H22N2O4S2/c1-2-16-32-22-12-8-19(9-13-22)17-24-26(31)29(27(34)35-24)28-25(30)21-10-14-23(15-11-21)33-18-20-6-4-3-5-7-20/h2-15,17H,1,16,18H2,(H,28,30)/b24-17- |
| Standard InChI Key | OFOVJEIBGFSDGT-ULJHMMPZSA-N |
| Isomeric SMILES | C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
| Canonical SMILES | C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Introduction
4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound belonging to the thiazolidinone class. It features a five-membered heterocyclic ring containing sulfur and nitrogen atoms, which is characteristic of thiazolidinones. This compound is notable for its diverse chemical functionalities, including a thiazolidinone core, a benzyloxy group, and a substituted benzamide moiety, suggesting potential biological activities such as anti-inflammatory and antimicrobial properties.
Synthesis
The synthesis of 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves multiple synthetic steps. These steps typically include the condensation of appropriate starting materials followed by cyclization reactions to form the thiazolidinone ring. The reaction conditions require controlled temperatures and specific solvents to optimize yield and purity.
Synthesis Steps
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Starting Materials Preparation: The synthesis begins with the preparation of necessary starting materials, such as benzyl chloride derivatives and thiourea.
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Condensation Reaction: The prepared starting materials undergo a condensation reaction in the presence of a base.
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Cyclization: The intermediate product then undergoes cyclization to form the thiazolidinone ring.
Biological Activities and Potential Applications
Thiazolidinones, including 4-(benzyloxy)-N-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzamide, have been studied for their pharmacological properties. These compounds exhibit anti-inflammatory, antimicrobial, and anticancer activities, making them promising candidates for medicinal chemistry applications.
Potential Applications Table
| Application Area | Description |
|---|---|
| Anti-inflammatory | Potential to inhibit inflammatory pathways |
| Antimicrobial | Activity against bacterial and fungal species |
| Anticancer | Potential to inhibit cancer cell growth |
Future Research Directions
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In Vitro Studies: Conduct in vitro experiments to assess its biological activities.
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In Vivo Studies: Perform in vivo studies to evaluate its efficacy and safety.
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Structure-Activity Relationship (SAR) Studies: Investigate how structural modifications affect its biological properties.
By exploring these avenues, researchers can unlock the full potential of this compound and contribute to the development of new therapeutic agents.
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